molecular formula C16H23BrN2O3S B7706019 N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide

N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide

Cat. No. B7706019
M. Wt: 403.3 g/mol
InChI Key: SCOSBVQZEXUHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide, also known as BCS, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BCS is a sulfonamide derivative that has been shown to possess anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes that play a key role in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide may reduce the production of these inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide has been shown to reduce inflammation and pain in various animal models. It has also been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide in lab experiments is its potential as a therapeutic agent for inflammatory diseases and pain. N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide has also been shown to be well-tolerated in animal studies, making it a promising candidate for further research. However, one limitation of using N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide. One direction is to investigate its potential use in the treatment of inflammatory diseases and pain in humans. Another direction is to further elucidate its mechanism of action and explore its potential as a therapeutic agent for other diseases. Additionally, further research is needed to optimize the synthesis method of N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide and improve its availability for research purposes.
Conclusion
In conclusion, N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide is a sulfonamide derivative that has gained attention in the field of scientific research due to its potential therapeutic applications. N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases and pain. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide is a multi-step process that involves the reaction of N-cyclohexyl-4-bromobenzenesulfonamide with benzyl chloroacetate in the presence of a base. The resulting intermediate is then reacted with sodium hydride and N-benzyl-N-methylamine to form N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide.

Scientific Research Applications

N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. N-benzyl-2-(N-cyclohexyl4-bromobenzenesulfonamido)acetamide has also been investigated for its potential use as a pain reliever in conditions such as neuropathic pain and cancer pain.

properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3S/c1-2-18-16(20)12-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h8-11,14H,2-7,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOSBVQZEXUHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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